Scientific Field: Organic Chemistry
Summary of the Application: Phenethylzinc bromide can be used as a reagent in the transition metal-catalyzed Negishi cross-coupling reaction.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific reaction conditions and the other reagents used. Typically, the reaction would involve mixing Phenethylzinc bromide with the organic halide or triflate in the presence of a transition metal catalyst.
Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, resulting in the synthesis of aryl or heteroaryl derivatives.
Summary of the Application: Phenethylzinc bromide can be used to prepare (4-phenyl-1-butyn-1-yl)benzene by reacting with phenylacetylene via a palladium-catalyzed cross-coupling reaction.
Methods of Application or Experimental Procedures: The reaction involves mixing Phenethylzinc bromide with phenylacetylene in the presence of a palladium catalyst.
Results or Outcomes: The outcome of this reaction is the synthesis of (4-phenyl-1-butyn-1-yl)benzene.
Scientific Field: Physical Chemistry
Summary of the Application: Phenethylzinc bromide can be used in the bromination of alkylbenzenes and alkoxybenzenes in aqueous solution.
Methods of Application or Experimental Procedures: The bromination process involves the reaction of Phenethylzinc bromide with alkylbenzenes and alkoxybenzenes in an aqueous solution.
Results or Outcomes: The outcome of this reaction is the formation of brominated alkylbenzenes and alkoxybenzenes.
Scientific Field: Energy Materials
Summary of the Application: Phenethylzinc bromide can be used in the development of energy storage systems, specifically zinc–bromine redox flow batteries.
Methods of Application or Experimental Procedures: The application involves the use of Phenethylzinc bromide in the electrolyte of a zinc–bromine redox flow battery.
Results or Outcomes: The use of Phenethylzinc bromide in these batteries can help to avoid the corrosion and toxicity caused by the free bromine generated during the charging process.
Phenethylzinc bromide is an organozinc compound with the molecular formula . It is characterized by a phenethyl group attached to a zinc atom that is coordinated with a bromide ion. This compound is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions such as the Negishi coupling, where it acts as a nucleophile. The presence of the bromide and the zinc moiety enables it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
In Negishi cross-coupling reactions, phenethylzinc bromide acts as a nucleophile due to the negative charge density on the carbon atom bonded to zinc. The palladium catalyst activates the organic halide or triflate, facilitating the transfer of the organic group (R or Ar) to the zinc atom, forming a new carbon-carbon bond and releasing zinc bromide (ZnBr2) as a byproduct [].
The general reaction mechanism involves the formation of a transient organozinc intermediate that subsequently reacts with an organic halide, facilitated by a palladium catalyst. This process is crucial for synthesizing complex organic molecules .
Research on the biological activity of phenethylzinc bromide is limited, but its derivatives are being explored for potential therapeutic applications. The ability to modify biomolecules using this compound may lead to advancements in medicinal chemistry, particularly in drug development. Its role as a reagent allows for the synthesis of biologically active compounds that could exhibit various pharmacological effects .
Phenethylzinc bromide is typically synthesized through the reaction of phenethyl bromide with zinc in an appropriate solvent, usually tetrahydrofuran (THF). The synthesis process generally follows these steps:
The reaction can be represented as follows:
This method ensures high yields and purity of the product when performed under controlled conditions .
Phenethylzinc bromide finds applications across various fields:
Studies on interaction mechanisms involving phenethylzinc bromide often focus on its reactivity with various electrophiles. Its ability to form stable intermediates during cross-coupling reactions makes it an essential reagent for exploring reaction pathways and optimizing synthetic routes. The interactions are primarily influenced by the nature of the electrophile and the reaction conditions employed .
Phenethylzinc bromide can be compared with several similar organozinc compounds:
Compound Name | Key Features | Uniqueness |
---|---|---|
Phenethylzinc bromide | Contains a phenyl group and zinc-bromide moiety | Versatile nucleophile in cross-coupling |
2-Fluorophenethylzinc bromide | Contains fluorine instead of hydrogen | Increased reactivity due to electronegative fluorine |
2-Chlorophenethylzinc bromide | Contains chlorine atom | Different reactivity profile compared to phenethyl counterpart |
2-Bromophenethylzinc bromide | Contains an additional bromine | Altered reactivity due to multiple halogen presence |
The unique presence of specific halogens (like fluorine) in some derivatives influences their reactivity and selectivity in chemical transformations, making them valuable tools for chemists .
The direct insertion method represents the most straightforward approach for synthesizing phenethylzinc bromide. This process involves the oxidative addition of zinc metal into the carbon-bromine bond of phenethyl bromide [1] [2]. The reaction typically proceeds according to the following mechanism: phenethyl bromide reacts directly with activated zinc powder to form the desired organozinc compound [3] [4].
Commercial zinc metal requires activation to achieve consistent reactivity, as untreated zinc powder often possesses an oxide layer that inhibits the insertion reaction [5] [6]. Several activation protocols have been developed to enhance the reactivity of zinc metal. The most commonly employed activation involves treatment with trimethylsilyl chloride (1-5 mol%) and 1,2-dibromoethane [3] [7]. This activation process removes the inhibiting oxide surface layer and exposes fresh zinc metal, dramatically improving reaction rates [8] [9].
The reaction conditions typically involve suspending zinc powder (1.5 equivalents) in tetrahydrofuran at elevated temperatures (50-80°C) [3] [7]. The presence of activating agents such as iodine (1-5 mol%) has been shown to accelerate the insertion process significantly [3] [4]. Formation of the organozinc bromide is usually complete within 1-3 hours under these conditions, with conversion rates exceeding 95% being routinely achieved [3].
Parameter | Optimal Conditions |
---|---|
Zinc equivalents | 1.5 equiv |
Temperature | 50-80°C |
Solvent | Tetrahydrofuran |
Reaction time | 1-3 hours |
Activators | I₂ (1-5 mol%), TMSCl |
The mechanism involves a two-step process: initial oxidative addition of zinc to the carbon-bromine bond, followed by solubilization of the surface-bound organozinc intermediate [10] [6]. Recent fluorescence microscopy studies have revealed that the formation of solution organozinc species proceeds through surface reaction intermediates that must be solubilized to generate the active reagent [10].
Halide exchange reactions provide an alternative synthetic route for preparing phenethylzinc bromide, particularly useful when direct insertion methods prove challenging. These reactions typically involve the treatment of phenethyl bromide with zinc halide salts under specific conditions [11] [12].
The halide exchange process can be facilitated through the use of triorganozincates or tetraorganozincates as intermediates [11]. When dialkylzinc compounds are treated with phenethyl bromide in the presence of catalytic amounts of transition metal salts, efficient bromine-zinc exchange occurs [11]. Copper iodide (0.3 mol%) has been particularly effective in catalyzing these exchange reactions, reducing the required amount of zinc reagent from 5.0 equivalents to 1.5 equivalents [11].
The reaction mechanism proceeds through the formation of mixed zinc species that undergo halide redistribution [11]. Manganese bromide (5 mol%) combined with copper chloride (0.3 mol%) has been shown to enable halide exchange with both alkyl iodides and bromides [11]. Under these conditions, phenethyl bromide undergoes complete exchange within 8 hours at 50-55°C [11].
Electrochemical methods have also been employed for generating highly reactive zinc species capable of halide exchange [13]. Electrogenerated zinc demonstrates enhanced reactivity toward organic bromides, providing an efficient route for organozinc formation under mild conditions [13].
Transmetalation from Grignard reagents to zinc provides a well-established synthetic route for organozinc bromide preparation. This method involves the reaction of phenethylmagnesium bromide with zinc chloride or zinc bromide to generate the corresponding organozinc compound [14] [15].
The transmetalation reaction proceeds according to the equilibrium: RMgX + ZnX₂ ⇌ RZnX + MgX₂ [14]. The reaction is typically carried out in ethereal solvents at moderate temperatures, with the equilibrium often favoring organozinc formation due to the thermodynamic stability of the magnesium halide byproduct [14].
Recent mechanistic studies have revealed the formation of complex bimetallic intermediates during transmetalation reactions [16] [17]. When phenethylmagnesium bromide is treated with zinc chloride, heterobimetallic species such as [(THF)₄Mg(μ-Cl)₂Zn(Phenethyl)(Cl)] are formed as reactive intermediates [16]. These mixed magnesium-zinc complexes often exhibit enhanced reactivity compared to simple organozinc halides [16].
The use of excess Grignard reagent (3 equivalents) leads to the formation of magnesium trialkylzincates [{Mg₂Cl₃(THF)₆}⁺{Zn(Phenethyl)₃}⁻], which serve as highly effective reagents for subsequent cross-coupling reactions [16] [17]. These zincate species can participate in direct zinc-iodine exchange reactions with aromatic halides, demonstrating the versatility of transmetalation-derived organozinc compounds [16].
Grignard Equivalents | Product Type | Reactivity |
---|---|---|
1.0 equiv | Mixed Mg-Zn complex | Moderate |
3.0 equiv | Trialkylzincate | High |
Industrial production of phenethylzinc bromide requires consideration of safety, scalability, and economic factors. Continuous flow synthesis has emerged as a promising approach for large-scale organozinc production, addressing many of the limitations associated with batch processes [18] [19].
Flow chemistry methods enable the on-demand generation of organozinc reagents, overcoming issues related to thermal instability and exothermicity [18]. In these systems, phenethyl bromide is pumped through a column containing metallic zinc at controlled temperatures, producing organozinc solutions with reproducible concentrations [18]. The continuous nature of the process minimizes the accumulation of reactive intermediates, enhancing safety and consistency [18].
A pilot-scale setup capable of liquid throughputs of 3-5 L/h has been developed for organozinc synthesis [19]. This system employs zinc turnings in a fixed-bed reactor configuration, with mechanical and chemical activation of the zinc surface [19]. Full conversion of organic halides can be achieved within a single passage through the reactor, with organozinc yields ranging from 82-92% [19].
The economic advantages of continuous flow synthesis include reduced reaction times, improved safety profiles, and enhanced process control [19]. The ability to immediately consume the generated organozinc reagents in subsequent coupling reactions eliminates the need for long-term storage, reducing costs associated with specialized storage conditions [19].
Industrial considerations also include the selection of appropriate zinc sources and purification protocols. High-purity zinc powder with controlled particle size distribution is essential for consistent reactivity [20]. The use of lithium naphthalenide-reduced zinc (Rieke zinc) provides exceptionally high reactivity but requires specialized handling procedures [20].
The purification of phenethylzinc bromide solutions requires careful attention to maintain the integrity of the organometallic bond while removing impurities and unreacted starting materials. Standard purification methods include filtration to remove excess zinc metal, followed by concentration determination through analytical techniques [21] [22].
Iodine titration represents the most widely employed method for determining organozinc concentration [7] [21]. This technique involves the reaction of an aliquot of the organozinc solution with excess iodine, followed by back-titration with sodium thiosulfate [7]. The method provides accurate concentration measurements with precision typically better than ±2% [21].
Gas chromatography analysis of hydrolyzed samples serves as a complementary analytical method for assessing organozinc purity [23] [7]. In this approach, a small aliquot of the organozinc solution is quenched with water or dilute acid, and the resulting organic products are analyzed by gas chromatography using an internal standard [23]. This method enables detection of side products and assessment of overall reaction efficiency [23].
Nuclear magnetic resonance spectroscopy provides valuable structural information for quality control purposes [24]. The characteristic upfield shift of α-zinc methylene protons (typically 0.4-0.6 ppm) in ¹H NMR spectra serves as a diagnostic indicator of successful organozinc formation [24]. The absence of starting material signals and the presence of characteristic organozinc resonances confirm product identity and purity [24].
Analytical Method | Parameter Measured | Typical Precision |
---|---|---|
Iodine titration | Concentration | ±2% |
GC analysis | Purity | ±1% |
NMR spectroscopy | Structure/Identity | Qualitative |
Storage stability represents a critical consideration for quality control protocols. Phenethylzinc bromide solutions in tetrahydrofuran maintain stability when stored at 2-8°C under inert atmosphere [1] [2]. The commercial preparation typically contains 0.5 M phenethylzinc bromide in tetrahydrofuran with a density of 0.965 g/mL at 25°C [1]. Proper storage conditions include protection from moisture, oxygen, and elevated temperatures to prevent decomposition [1].
Thermal stability studies have demonstrated that organozinc bromides exhibit reasonable stability at ambient temperatures but undergo gradual decomposition at elevated temperatures [25]. The half-life of phenethylzinc bromide at 50°C is approximately 12 hours, while complete decomposition occurs within 2 hours at 100°C [25]. These stability data inform storage and handling protocols for industrial applications [25].
Quality control protocols must also address the sensitivity of organozinc compounds to protic solvents and oxidizing agents. Regular monitoring of solution appearance, with particular attention to color changes or precipitation, provides early indication of decomposition [26]. The formation of zinc oxide or other inorganic precipitates typically signals degradation of the organometallic compound [26].
Phenethylzinc bromide adopts a distorted tetrahedral geometry around the zinc center, consistent with the general structural characteristics of organozinc halides [1] [2] [3]. The compound features a zinc(II) ion with a d¹⁰ electronic configuration coordinated to a phenethyl carbon atom and a bromide ion as primary ligands [3] [4].
The coordination environment is completed by solvent molecules, typically tetrahydrofuran (THF) in solution, which act as Lewis bases coordinating to the electrophilic zinc center [5] [6] [7]. This results in an effective coordination number of three to four, depending on the specific solvation state. The absence of ligand field effects due to the filled d¹⁰ shell means that the molecular geometry is determined primarily by steric and electrostatic interactions rather than d-orbital splitting [3] [4].
In solution, phenethylzinc bromide exists predominantly as monomeric units stabilized by THF coordination [8] [5] [6]. The zinc-oxygen interactions with THF molecules are relatively weak but sufficient to provide additional stabilization and influence the overall coordination geometry. Recent computational studies using ab initio molecular dynamics have revealed that organozinc reagents exhibit various solvation states at room temperature, with THF molecules undergoing rapid exchange on the NMR timescale [6] [7].
The electronic structure of phenethylzinc bromide is characterized by polar covalent bonding between the zinc center and the organic ligand [9] [10]. The zinc-carbon bond exhibits significant polarization, with the general description M⁻-Zn²⁺-X⁻ accurately representing the charge distribution within the molecule [9] [10].
Density functional theory calculations on analogous organozinc compounds reveal that the zinc-carbon bond involves primarily mixing of carbon 2p orbitals with zinc 4s orbitals, forming predominantly σ-bonding molecular orbitals [9] [10]. The bond length typically ranges from 1.935 to 2.68 Å, though this parameter is highly variable and depends on the specific ligand environment and steric factors [9] [11].
Photoelectron spectroscopy studies of related organozinc compounds show ionization energies in the range of 9.85-11.25 eV for zinc-carbon bonding orbitals [10]. The filled d¹⁰ configuration of zinc(II) results in no ligand field splitting effects, and the HOMO-LUMO gap is primarily determined by the organic ligand properties rather than metal d-orbital contributions [3] [10].
The charge distribution analysis indicates partial negative charge accumulation on the carbon atom directly bonded to zinc, consistent with the nucleophilic character of organozinc reagents [9] [10]. Electronic transitions observed in UV-visible spectroscopy typically involve metal-to-ligand charge transfer processes, though these are generally weak due to the filled d-shell configuration [6] [7].
Systematic comparison of phenethylzinc bromide with structurally related organozinc reagents reveals significant structure-reactivity relationships that depend on the organic substituent characteristics [12] [13] [14] [15].
Compound | Reactivity Order | Structural Feature | Key Differences |
---|---|---|---|
Benzylzinc bromide | Highest | Benzylic position | Enhanced reactivity due to benzylic stabilization [12] [16] |
n-Butylzinc bromide | High | Primary alkyl | Standard primary alkyl reactivity [13] [14] [15] |
Phenethylzinc bromide | Moderate | Phenyl + ethyl spacer | Intermediate reactivity, aromatic influence [8] [17] [18] |
Phenylzinc bromide | Lower | Direct aryl attachment | Reduced reactivity typical of aryl organometallics [19] [20] [21] |
tert-Butylzinc bromide | Lowest | Tertiary alkyl | Steric hindrance limits reactivity [13] [14] [15] |
The electronic effects of the phenyl group in phenethylzinc bromide are transmitted through the ethylene spacer, providing moderate stabilization compared to direct aryl attachment but less activation than benzylic systems [12]. Computational studies indicate that the inductive effects of aromatic substituents influence both bond strength and bond length, with electron-withdrawing groups generally leading to shorter, stronger zinc-carbon bonds [9].
Mechanistic studies using radical clock experiments demonstrate that organozinc formation proceeds through single-electron transfer pathways, with the reactivity order correlating with the stability of the resulting organic radical intermediates [22]. Phenethylzinc bromide formation shows intermediate behavior consistent with moderate radical stabilization by the phenyl group.
The structural behavior of phenethylzinc bromide differs significantly between solid state and solution phases, primarily due to solvation effects and intermolecular interactions [5] [6] [7].
In the solid state, organozinc halides typically adopt tetrahedral coordination geometries with minimal aggregation, contrasting with the extensive association observed in organolithium and organomagnesium compounds [2] [3] [23]. Limited crystallographic data for phenethylzinc bromide suggests that the compound maintains its monomeric character even in the solid state, though comprehensive structural studies remain scarce.
In THF solution, phenethylzinc bromide exhibits dynamic solvation behavior with rapid ligand exchange processes [6] [7]. Nuclear magnetic resonance studies indicate that THF molecules coordinate and dissociate from the zinc center on a timescale faster than the NMR measurement, resulting in averaged chemical shifts for both the organozinc reagent and coordinated solvent [5].
Concentration-dependent equilibria may occur at higher concentrations, potentially involving Schlenk-type disproportionation reactions:
2 PhCH₂CH₂ZnBr ⇌ (PhCH₂CH₂)₂Zn + ZnBr₂
However, such equilibria are generally less pronounced for organozinc reagents compared to organomagnesium compounds, reflecting the lower Lewis acidity of zinc [1] [5].
Temperature effects significantly influence the solution behavior, with higher temperatures promoting increased dissociation of coordinated solvent molecules and enhanced thermal lability of the zinc-carbon bond [5] [6]. The compound shows optimal stability and reactivity when stored and used at reduced temperatures (2-8°C) under inert atmosphere conditions [8] [17] [18] [24].